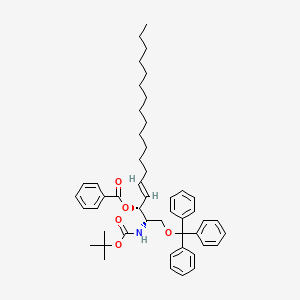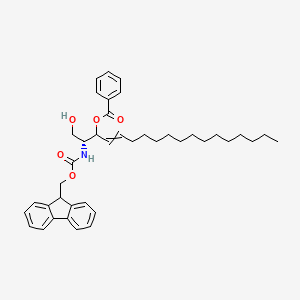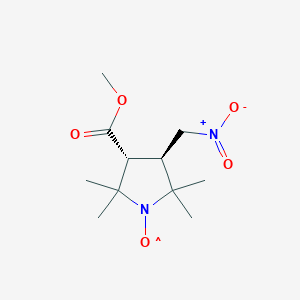![molecular formula C₁₁H₂₁NO₃ B1139826 N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide CAS No. 439858-36-3](/img/structure/B1139826.png)
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide involves several steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to obtain the intermediate triacetone amine . This intermediate is then further processed to yield the final product. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxone as an oxidant.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can react with heterocyclic thiols in the presence of iodine as an oxidant to form sulfenamide compounds.
Common reagents used in these reactions include oxone, iodine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a spin label in proteomics research to study protein structures and interactions.
Oxidative Stress Studies: The compound is used to scavenge reactive oxygen species (ROS) and ameliorate oxidative damage in biological systems.
Herbicide Development: It has been studied for its potential use in the synthesis of phenoxy carboxylic herbicides.
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress . It interacts with molecular targets such as proteins and enzymes, modulating their activity and protecting cells from oxidative damage.
Comparison with Similar Compounds
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used to prepare metallo-amide bases.
4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical: Known for its role in oxidative stress studies.
The uniqueness of this compound lies in its specific applications in proteomics research and its ability to act as a spin label .
Properties
IUPAC Name |
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-5-7-10(14)9(8-13)12-11(15)6-4-2/h5,7,9-10,13-14H,3-4,6,8H2,1-2H3,(H,12,15)/t9-,10?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUHJMNJCTZWHV-RGURZIINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CO)C(C=CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CO)C(C=CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)



![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)


